N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

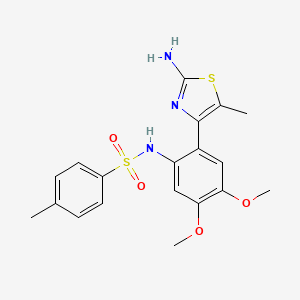

N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a thiazole ring, dimethoxy-substituted phenyl group, and a 4-methylbenzenesulfonamide moiety. Its molecular formula is C₁₉H₂₁N₃O₄S₂, with a molecular weight of 419.52 g/mol (CAS No.: 886494-46-8) . The compound features:

- A 2-amino-5-methylthiazol-4-yl group, contributing hydrogen-bonding capacity and aromaticity.

- 4,5-Dimethoxyphenyl substituents, influencing electronic distribution and steric effects.

- A 4-methylbenzenesulfonamide backbone, common in medicinal chemistry for its stability and pharmacophoric properties.

Properties

CAS No. |

886494-46-8 |

|---|---|

Molecular Formula |

C19H21N3O4S2 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

N-[2-(2-amino-5-methyl-1,3-thiazol-4-yl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C19H21N3O4S2/c1-11-5-7-13(8-6-11)28(23,24)22-15-10-17(26-4)16(25-3)9-14(15)18-12(2)27-19(20)21-18/h5-10,22H,1-4H3,(H2,20,21) |

InChI Key |

XMQSNEOXYMRXRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C3=C(SC(=N3)N)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple stepsThe final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Moieties

The target compound shares the sulfonamide functional group with several analogs, though differences in substituents and heterocycles lead to distinct properties:

Key Observations:

Heterocyclic Variations: The thiazole ring in the target compound provides a nitrogen-sulfur heterocycle, contrasting with the triazole (three nitrogens) in and the furan (oxygen-containing) in . Thiazoles are known for enhanced hydrogen-bonding and metabolic stability compared to furans . Triazole-thiones () exhibit tautomerism and distinct IR profiles (e.g., νC=S at 1247–1255 cm⁻¹), absent in the target compound .

Substituent Effects :

- Methoxy Positioning : The target’s 4,5-dimethoxy groups differ from 3,5-dimethoxy in , altering electronic effects (e.g., resonance) and steric hindrance.

- Functional Groups : S12n () includes a buta-2,3-dien-1-yl side chain, introducing conformational flexibility absent in the rigid thiazole-containing target .

Physicochemical and Functional Implications

- Solubility: The 4,5-dimethoxy groups may enhance solubility in polar solvents compared to non-methoxy analogs.

- Pharmacophore Potential: The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), suggesting the target and its analogs could share similar biological targets .

Biological Activity

N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₅H₁₆N₄O₂S₂

- Molecular Weight : 419.5 g/mol

- XLogP3-AA : 3.5

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 8

- Rotatable Bond Count : 6

These properties suggest that the compound may exhibit significant interactions with biological targets due to its structural complexity and functional groups.

Research indicates that thiazole derivatives, including this compound, may interact with various biological pathways:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties. Studies indicate that modifications in the thiazole ring can enhance antibacterial activity against certain pathogens .

- Antitumor Activity : Compounds containing thiazole moieties have demonstrated cytotoxic effects on tumor cells. For instance, derivatives with specific substitutions on the thiazole ring have shown improved efficacy in inhibiting cancer cell growth .

- Anticonvulsant Properties : Some thiazole-bearing compounds exhibit anticonvulsant activity, suggesting potential applications in treating epilepsy . The structure-activity relationship (SAR) studies highlight the importance of substituent groups for enhancing this activity.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Study : A study focusing on a series of thiazole derivatives found that specific modifications significantly enhanced their cytotoxicity against human cancer cell lines. The study concluded that the presence of a sulfonamide group could be pivotal for increasing antitumor activity .

- Anticonvulsant Study : In a comparative analysis, several thiazole-containing compounds were tested for their anticonvulsant properties using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) models. One derivative exhibited a median effective dose (ED50) significantly lower than standard treatments, indicating its potential as an effective anticonvulsant agent .

- Antimicrobial Study : A recent investigation into the antimicrobial properties of thiazole derivatives revealed that certain modifications led to enhanced activity against resistant strains of bacteria, suggesting their potential role in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.